![molecular formula C13H17BrN2O2 B3321871 Tert-butyl 2-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate CAS No. 1393540-66-3](/img/structure/B3321871.png)
Tert-butyl 2-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate
Overview
Description
Tert-butyl 2-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate is a chemical compound that has shown potential in scientific research for its unique properties.
Mechanism of Action
Tert-butyl 2-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate works by inhibiting the activity of enzymes that are involved in various cellular processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. This inhibition can lead to changes in the expression of genes that are important in the development and progression of various diseases.
Biochemical and Physiological Effects:
Tert-butyl 2-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using tert-butyl 2-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate in lab experiments is its ability to selectively inhibit the activity of certain enzymes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on tert-butyl 2-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate. One direction is to further investigate its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is to better understand its mechanism of action and how it interacts with other cellular processes. Additionally, there is potential to develop more potent and selective inhibitors of HDACs based on the structure of tert-butyl 2-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate.
In conclusion, tert-butyl 2-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate is a chemical compound that has shown potential in scientific research for its unique properties. Its ability to selectively inhibit the activity of certain enzymes makes it a promising candidate for the development of new treatments for various diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Scientific Research Applications
Tert-butyl 2-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate has shown potential in scientific research for its ability to inhibit the activity of certain enzymes. It has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
properties
IUPAC Name |
tert-butyl 2-bromo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-7-6-9-4-5-11(14)15-10(9)8-16/h4-5H,6-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYMFJZNBYBJCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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